Cyclopropylidenemethanesulfonyl fluoride

Description

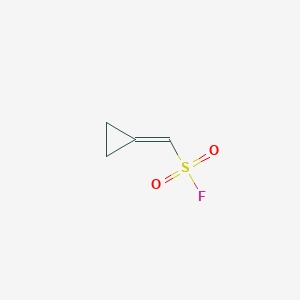

Cyclopropylidenemethanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a cyclopropylidene group (a strained cyclopropane ring with a carbene-like structure) attached to a methanesulfonyl fluoride moiety. This compound is of interest in organic synthesis and medicinal chemistry due to the unique reactivity of sulfonyl fluorides, which are increasingly utilized in click chemistry and covalent inhibitor design1.

Properties

IUPAC Name |

cyclopropylidenemethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2S/c5-8(6,7)3-4-1-2-4/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDPHLCMMAHZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropylidenemethanesulfonyl fluoride can be synthesized through a variety of methods. One common approach involves the reaction of cyclopropylidene with methanesulfonyl fluoride under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, including temperature, pressure, and reactant concentrations, ensuring consistent and high-yield production of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclopropylidenemethanesulfonyl fluoride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.

Substitution: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

Scientific Research Applications

Cyclopropylidenemethanesulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.

Biology: The compound is utilized in the study of enzyme inhibition, as it can covalently modify active site residues in enzymes.

Medicine: this compound is investigated for its potential as a pharmaceutical intermediate and as a building block for drug development.

Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopropylidenemethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s sulfonyl fluoride group is particularly reactive towards serine and cysteine residues, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below compares Cyclopropylidenemethanesulfonyl fluoride with two related compounds identified in the evidence:

Key Observations:

- Reactivity : Sulfonyl fluorides (e.g., Cyclopropylsulfonyl fluoride) are less reactive than sulfonyl chlorides (e.g., Cyclopropylmethanesulfonyl chloride) due to the stronger C–F bond, making them more stable for applications in aqueous environments.

Biological Activity

Cyclopropylidenemethanesulfonyl fluoride (CPMSF) is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications as a biochemical probe. This article explores the biological activity of CPMSF, highlighting its mechanisms of action, applications in research, and relevant case studies.

Sulfonyl fluorides, including CPMSF, act primarily as electrophiles that can covalently modify nucleophilic amino acid residues in proteins. The key residues targeted by CPMSF include:

- Serine : Commonly modified by sulfonyl fluorides, leading to inhibition of serine proteases.

- Cysteine : Modification can affect protein function and signaling pathways.

- Lysine and Threonine : Context-specific modifications that can alter enzyme activity and protein interactions.

The electrophilic nature of CPMSF allows it to engage in nucleophilic attack, resulting in the formation of stable covalent bonds with target residues. This property makes CPMSF a valuable tool for studying protein function and interactions in various biological contexts .

Applications in Chemical Biology

CPMSF and other sulfonyl fluorides are utilized as reactive probes in several areas of research:

- Covalent Enzyme Inhibition : By selectively modifying active site residues, CPMSF can serve as a potent inhibitor of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Target Identification : The ability to covalently label proteins enables researchers to identify and validate biological targets for small molecules.

- Mapping Protein Interactions : CPMSF can be employed to study protein-protein interactions through selective labeling, facilitating the understanding of complex cellular processes.

Research Findings

Recent studies have demonstrated the effectiveness of CPMSF in various experimental setups. For instance, a study highlighted its use in inhibiting serine proteases, showcasing its potential as a therapeutic agent against diseases where these enzymes play a crucial role .

Table 1: Summary of Biological Activities of CPMSF

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Covalent modification of serine residues in proteases |

| Target Identification | Labeling proteins for identification and validation |

| Protein Interaction Mapping | Selective labeling to study protein-protein interactions |

Case Studies

- Inhibition of Serine Proteases : A notable study investigated the inhibitory effects of CPMSF on various serine proteases. The results indicated that CPMSF effectively inhibited enzyme activity through covalent modification, demonstrating its utility as a biochemical tool .

- Mapping Enzyme Binding Sites : Another research effort utilized CPMSF to map binding sites on target enzymes. By modifying specific residues, researchers were able to elucidate the structural dynamics of enzyme-substrate interactions, contributing to the understanding of enzymatic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.